

## An In-depth Technical Guide to Two Core Chemical Compounds

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Compound of Interest		
Compound Name:	Neopentyl glycol dimethacrylate	
Cat. No.:	B008435	Get Quote

Executive Summary: This technical guide provides a comprehensive overview of two distinct chemical compounds: **Neopentyl glycol dimethacrylate** (CAS 1985-51-9), a versatile crosslinking agent, and 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), a key intermediate in the synthesis of widely used antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their properties, handling, and experimental applications. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

# Section 1: Neopentyl Glycol Dimethacrylate (CAS 1985-51-9)

**Neopentyl glycol dimethacrylate** (NPGDMA) is a difunctional methacrylate ester recognized for its utility as a crosslinking agent in polymerization processes.[1][2] Its unique molecular structure, derived from neopentyl glycol, imparts desirable characteristics such as high purity, good thermal stability, and resistance to hydrolysis.[1] It is a colorless to pale yellow liquid with a relatively low viscosity, making it easy to handle in various formulations.[2] NPGDMA is commonly employed in the production of coatings, adhesives, and dental materials.[2]

## **Core Properties of Neopentyl Glycol Dimethacrylate**

A summary of the key physical and chemical properties of NPGDMA is provided below.



Property	Value
CAS Number	1985-51-9
Molecular Formula	C13H20O4
Molecular Weight	240.30 g/mol
Appearance	Colorless to pale yellow liquid
Density	1.003 g/mL at 25 °C
Boiling Point	87 °C at 0.6 mm Hg
Refractive Index	1.453 at 20 °C
Purity	>90.0% (GC)
Solubility	Soluble in organic solvents, limited solubility in water.

## **Handling and Safety**

NPGDMA is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[3][5] It should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as oxidizing agents, bases, strong acids, and peroxides.[3]

#### First Aid Measures:

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
- Ingestion: Do NOT induce vomiting. Clean mouth with water.[5]



### **Experimental Protocols**

Free-Radical Crosslinking Polymerization:

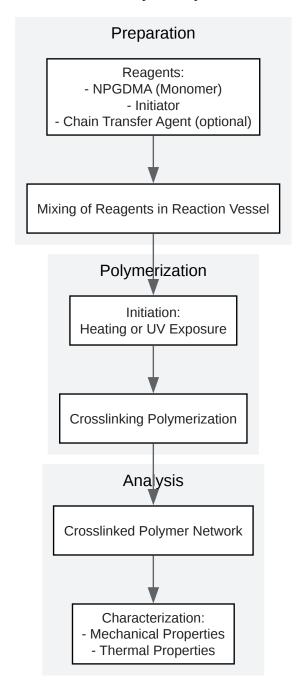
This protocol describes a typical bulk polymerization of NPGDMA.

- Materials: **Neopentyl glycol dimethacrylate** (monomer), a free-radical initiator (e.g., benzoyl peroxide), and a chain transfer agent (e.g., lauryl mercaptan, optional, to control molecular weight).
- Procedure: a. In a reaction vessel, combine NPGDMA with the desired concentration of the
  free-radical initiator. b. If used, add the chain transfer agent to the mixture. c. The mixture is
  then heated to a specific temperature to initiate polymerization. The reaction can also be
  initiated by UV light if a photoinitiator is used.[7] d. The polymerization is allowed to proceed
  for a predetermined time, resulting in a crosslinked polymer network. e. The resulting
  polymer can be characterized for its mechanical and thermal properties.

#### **Visualizations**



#### Experimental Workflow: Polymer Synthesis with NPGDMA



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Caption: Workflow for the synthesis of crosslinked polymers using NPGDMA.



# Section 2: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2)

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a key chemical intermediate in the synthesis of prominent triazole antifungal drugs, including Itraconazole and Posaconazole.[8][9] These drugs are crucial in treating a variety of fungal infections. The synthesis of this piperazine derivative is a critical step in the overall manufacturing process of these pharmaceuticals.

## Core Properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

The table below summarizes the essential properties of this compound.

Property	Value
CAS Number	74852-61-2
Molecular Formula	C17H19N3O3
Molecular Weight	313.35 g/mol
Appearance	Light yellow crystal or white solid powder
Melting Point	189-193 °C
Purity	97% - 100%
Storage	Sealed in dry, room temperature conditions.[10]

### **Handling and Safety**

This compound is harmful if swallowed (H302). Standard laboratory safety precautions should be followed, including the use of protective gloves, clothing, and eye protection.[11] Handling should be performed in a well-ventilated area to avoid dust formation and inhalation.[11]

#### First Aid Measures:

Inhalation: Move victim to fresh air.[11]



- Skin Contact: Wash off with soap and plenty of water.[11]
- Eye Contact: Rinse with pure water for at least 15 minutes.[11]
- Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

### **Experimental Protocols**

Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine:

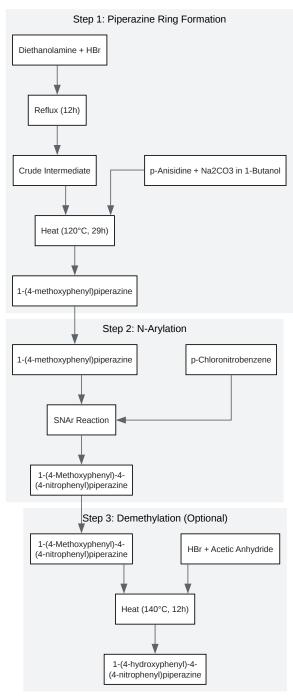
This protocol outlines a common synthetic route.[12]

- Step 1: Formation of 1-(4-methoxyphenyl)piperazine. a. Diethanolamine is reacted with hydrobromic acid (HBr) with reflux for 12 hours. b. The excess HBr is distilled off. c. The crude product is reacted with p-anisidine and sodium carbonate in 1-butanol at 120°C for 5 hours, followed by the addition of more sodium carbonate and continued heating for 24 hours. d. After cooling, the mixture is worked up with water and the pH is adjusted to 12 with sodium hydroxide. The product is extracted and converted to its HCl salt for purification by recrystallization.
- Step 2: N-Arylation to form 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. a. The purified 1-(4-methoxyphenyl)piperazine is reacted with p-chloronitrobenzene. This is a nucleophilic aromatic substitution (SNAr) reaction.
- Step 3 (Optional): Demethylation to form 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. a. The methoxy group can be cleaved using a mixture of HBr and acetic anhydride at 140°C for 12 hours to yield the corresponding phenol, which is also a key intermediate for antifungal synthesis.

### **Visualizations**



#### Synthesis Workflow of Antifungal Intermediate





## Hedgehog (Hh) Ligand Binds and inactivates Cell Membrane Patched-1 (PTCH1) Posaconazole Receptor Inhibits Inhibits Smoothened (SMO) Transmembrane Protein Inhibits Cytoplasm Suppressor of Fused (SUFU) Sequesters and promotes cleavage **GLI Proteins** (Transcription Factors) Activates Nucleus Target Gene Expression

Hedgehog Signaling Pathway Inhibition by Posaconazole

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